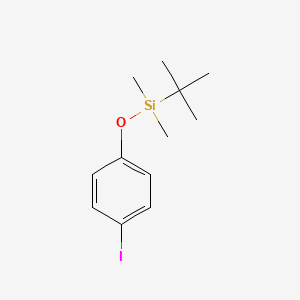

tert-Butyl(4-iodophenoxy)dimethylsilane

Description

Contextualization of Aryl Iodides as Synthetic Intermediates

Aryl iodides, organic compounds featuring an iodine atom bonded to an aromatic ring, are highly valued as synthetic building blocks in organic chemistry. fiveable.menih.gov Their importance stems from the carbon-iodine bond's unique reactivity, which makes it an excellent leaving group in various reactions. Aryl iodides are key substrates in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, Mizoroki-Heck, and Ullmann condensation reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.menih.govacs.org Beyond cross-coupling, they are also utilized in nucleophilic aromatic substitution, metal-iodine exchange reactions, and as precursors for synthesizing important hypervalent iodine reagents. fiveable.menih.gov The versatility of aryl iodides makes them indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.me

Significance of Organosilicon Protecting Groups in Complex Molecule Synthesis

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. fiveable.meresearchgate.net This temporary modification is achieved using a "protecting group." Organosilicon compounds, particularly silyl (B83357) ethers, are extensively used as protecting groups for alcohols and phenols. fiveable.mewikipedia.org The silicon-oxygen bond is stable under many reaction conditions, yet it can be cleaved selectively under specific, mild conditions. libretexts.org The wide spectrum of available silyl ethers, with varying steric and electronic properties, allows for a high degree of selectivity in both the protection and deprotection steps, a critical requirement for efficient and high-yielding synthetic strategies. wikipedia.orgyoutube.com

Overview of tert-Butyldimethylsilyl (TBS) Ethers in Chemical Transformations

Among the various silyl ethers used as protecting groups, the tert-butyldimethylsilyl (TBS or TBDMS) ether is one of the most common. wikipedia.orglibretexts.org Formed by reacting an alcohol or phenol (B47542) with tert-butyldimethylsilyl chloride (TBDMS-Cl), often in the presence of a base like imidazole (B134444), the TBS group offers a robust shield for the hydroxyl functionality. fiveable.meorganic-chemistry.org The defining feature of the TBS group is the bulky tert-butyl substituent on the silicon atom, which provides significant steric hindrance. fiveable.me This bulk makes the TBS ether approximately 10,000 times more stable towards hydrolysis than the simpler trimethylsilyl (B98337) (TMS) ether, allowing it to withstand a broader range of reaction conditions. organic-chemistry.org Despite its stability, the TBS group can be removed cleanly and selectively, typically using a source of fluoride (B91410) ions such as tetra-n-butylammonium fluoride (TBAF), which exploits the exceptionally high strength of the silicon-fluorine bond. wikipedia.orglibretexts.orgorganic-chemistry.org This combination of stability and selective removal makes TBS ethers a cornerstone of modern synthetic chemistry. fiveable.me

Research Scope and Focus on tert-Butyl(4-iodophenoxy)dimethylsilane

This article focuses specifically on the chemical compound This compound . This molecule uniquely combines the key features of an aryl iodide and a tert-butyldimethylsilyl ether. Its structure consists of a phenol ring substituted with an iodine atom at the para-position (position 4), where the phenolic hydroxyl group is protected as a TBS ether. This bifunctional nature makes it a valuable reagent, allowing for reactions at the reactive carbon-iodine bond while the phenolic oxygen is protected. The following sections will detail the known properties and synthetic applications of this compound, drawing from established research findings.

Properties of this compound

This section details the chemical and physical properties of this compound, a compound that serves as a versatile intermediate in organic synthesis.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for its key identifiers and physical characteristics.

| Property | Value |

| CAS Number | 133430-99-6 |

| Molecular Formula | C₁₂H₁₉IOSi |

| Molecular Weight | 334.27 g/mol |

| IUPAC Name | This compound |

Data sourced from Guidechem guidechem.com and AChemBlock. achemblock.com

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds. The SMILES string, a line notation for molecular structure, provides a machine-readable representation of the molecule.

| Spectroscopic Identifier | Notation |

| SMILES | IC1=CC=C(C=C1)OSi(C)C(C)(C)C |

Data sourced from AChemBlock. achemblock.com

Synthesis and Reactions

The utility of this compound is rooted in its synthesis and subsequent reactivity. As a molecule possessing both a protected phenol and a reactive aryl iodide moiety, it can be engaged in a variety of chemical transformations.

Synthesis of this compound

The standard method for synthesizing aryl silyl ethers involves the reaction of a phenol with a silyl halide in the presence of a base. For this compound, this is achieved by the silylation of 4-iodophenol (B32979).

Reaction Scheme:

4-Iodophenol + tert-Butyldimethylsilyl chloride (TBDMS-Cl) → this compound

This reaction is typically facilitated by a base such as imidazole in a solvent like dimethylformamide (DMF). organic-chemistry.org The imidazole acts as a catalyst, forming a highly reactive silylating agent, N-tert-butyldimethylsilylimidazole, which then reacts with the phenol. organic-chemistry.org

Reactions Involving the Aryl Iodide Moiety

The carbon-iodine bond is the primary site of reactivity for cross-coupling reactions. The TBS-protected phenol can undergo various palladium-catalyzed reactions, allowing for the formation of new bonds at the 4-position of the aromatic ring.

Suzuki-Miyaura Coupling: Reaction with boronic acids to form carbon-carbon bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form carbon-carbon bonds. acs.org

Heck Reaction: Reaction with alkenes to form substituted alkenes. nih.gov

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Thiocarbonylation: Reaction with aryl sulfonyl hydrazides and carbon monoxide to yield S-aryl thioesters. rsc.org

After these transformations, the TBS group can be selectively removed if the free phenol is desired. This deprotection is commonly achieved using fluoride reagents like TBAF or under acidic conditions. organic-chemistry.orgorganic-chemistry.org This two-stage process of coupling followed by deprotection highlights the strategic advantage of using the silyl-protected intermediate.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-(4-iodophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXATZLWJPLBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901204428 | |

| Record name | 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133430-99-6 | |

| Record name | 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133430-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901204428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 4 Iodophenoxy Dimethylsilane

Direct O-Silylation of 4-Iodophenol (B32979)

The most prevalent and straightforward method for preparing tert-butyl(4-iodophenoxy)dimethylsilane is the direct reaction of 4-iodophenol with a suitable silylating agent, typically tert-butyldimethylsilyl chloride (TBDMSCl). wikipedia.org This reaction forms a covalent bond between the silicon atom and the phenolic oxygen. wikipedia.org

Reaction Conditions and Reagent Optimization

The success of the O-silylation reaction hinges on the meticulous optimization of various parameters, including the choice of base, solvent, and reaction temperature. A widely adopted and reliable method is the Corey protocol, which utilizes imidazole (B134444) as a base in a solvent like dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org

Reagents and Solvents:

Silylating Agent: Tert-butyldimethylsilyl chloride (TBDMSCl) is the most common reagent due to its reactivity and the stability of the resulting TBDMS ether. wikipedia.org The related triflate derivative, tert-butyldimethylsilyl triflate (TBDMSOTf), is more reactive and can be used for silylating more hindered alcohols. wikipedia.org

Base: A base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction. wikipedia.org Imidazole is particularly effective as it is believed to form a highly reactive silylating intermediate, N-tert-butyldimethylsilylimidazole. organic-chemistry.org Other amine bases such as 4-dimethylaminopyridine (B28879) (DMAP), often used in catalytic amounts, can accelerate the reaction. orgsyn.org

Solvent: High-concentration reactions in dimethylformamide (DMF) are rapid and efficient. wikipedia.org Dichloromethane (CH2Cl2) is an alternative solvent that can simplify the purification process, although the reaction may proceed more slowly. wikipedia.org Acetonitrile is also a viable solvent for these types of reactions. organic-chemistry.org

A typical procedure involves stirring 4-iodophenol with TBDMSCl and a base like imidazole in an appropriate solvent at ambient temperature. orgsyn.org The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC).

| Reagent/Condition | Typical Choice(s) | Role/Purpose |

| Substrate | 4-Iodophenol | Starting material containing the hydroxyl group. |

| Silylating Agent | tert-Butyldimethylsilyl chloride (TBDMSCl) | Source of the tert-butyldimethylsilyl protecting group. |

| Base | Imidazole, 4-Dimethylaminopyridine (DMAP) | Neutralizes HCl byproduct; catalyzes the reaction. wikipedia.orgorgsyn.org |

| Solvent | Dimethylformamide (DMF), Dichloromethane (CH2Cl2) | Dissolves reactants and facilitates the reaction. wikipedia.org |

| Temperature | Ambient (Room Temperature) | Provides sufficient energy for the reaction without causing degradation. |

Mechanistic Considerations of Silyl (B83357) Ether Formation

The formation of a silyl ether from a phenol (B47542) and a silyl chloride proceeds via a nucleophilic substitution reaction at the silicon center. The mechanism involves several key steps:

Activation of the Silylating Agent: In the presence of imidazole, TBDMSCl is thought to form a more reactive intermediate, N-tert-butyldimethylsilylimidazole. This intermediate is a superior silylating agent compared to TBDMSCl itself. organic-chemistry.org

Nucleophilic Attack: The oxygen atom of the 4-iodophenol acts as a nucleophile, attacking the electrophilic silicon atom of the activated silylating agent (or TBDMSCl directly). pearson.com This substitution reaction proceeds through a pentacoordinate silicon intermediate. chem-station.com

Proton Transfer and Product Formation: The base in the reaction mixture facilitates the removal of the proton from the phenolic hydroxyl group, leading to the formation of the final product, this compound, and the protonated base (e.g., imidazolium (B1220033) chloride).

The driving force for the reaction is the formation of the strong silicon-oxygen bond. wikipedia.org The bulky tert-butyl group on the silicon atom contributes to the stability of the resulting silyl ether, making it resistant to hydrolysis under many conditions. organic-chemistry.org

Alternative Synthetic Routes and Precursor Derivatizations

One alternative approach involves the use of different silylating agents under various catalytic conditions. For instance, hexamethyldisilazane (B44280) (HMDS) can be used for the silylation of phenols, often promoted by catalysts like iodine or solid acids such as NaHSO4 on silica (B1680970) gel. organic-chemistry.orgtandfonline.comresearchgate.net These methods can offer advantages such as milder, neutral, or even solvent-free reaction conditions. tandfonline.comtandfonline.com Another method involves the dehydrogenative silylation of alcohols and phenols using hydrosilanes, catalyzed by transition metals or other catalysts. organic-chemistry.org

Furthermore, the synthesis can be approached by modifying precursors. For example, one could start with a different para-substituted phenol, protect the hydroxyl group as a TBDMS ether, and then convert the para-substituent into an iodo group. However, this is generally a less direct and less efficient route than starting with 4-iodophenol.

Purification Strategies for Enhanced Chemical Purity

Achieving high purity of the final product is critical for its use in subsequent synthetic steps. The purification process for this compound typically involves a standard aqueous workup followed by chromatographic separation.

Workup Procedure:

Upon completion of the reaction, the mixture is typically quenched by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). wikipedia.org

The product is then extracted from the aqueous phase into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. orgsyn.org

The combined organic layers are washed with water and/or brine (saturated NaCl solution) to remove residual DMF, imidazole, and other water-soluble impurities. orgsyn.org

The organic layer is then dried over an anhydrous drying agent like sodium sulfate (B86663) (Na2SO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. orgsyn.org

Chromatographic Purification:

The crude product obtained after the workup is commonly purified by silica gel column chromatography. orgsyn.org

A non-polar eluent system, such as a mixture of hexanes and ethyl acetate or hexanes and dichloromethane, is used to separate the desired silyl ether from unreacted starting materials and non-polar byproducts. orgsyn.org

Crystallization:

In some cases, the purified product, which can be an oil or a low-melting solid, can be further purified or induced to solidify by trituration with a solvent like methanol (B129727). orgsyn.org

| Purification Step | Method | Purpose |

| Reaction Quench | Addition of water or aq. NH4Cl | Deactivates remaining reactive reagents. wikipedia.org |

| Extraction | Use of immiscible organic solvent (e.g., Ethyl Acetate) | Separates the product from water-soluble impurities. orgsyn.org |

| Washing | Brine (Saturated NaCl solution) | Removes residual water and certain impurities. orgsyn.org |

| Drying | Anhydrous Na2SO4 or MgSO4 | Removes trace amounts of water from the organic solution. |

| Chromatography | Silica Gel Column Chromatography | Separates the target compound based on polarity. orgsyn.org |

| Solidification | Trituration with Methanol | Can induce crystallization and remove highly soluble impurities. orgsyn.org |

Reactivity Profiles and Mechanistic Elucidation of Tert Butyl 4 Iodophenoxy Dimethylsilane

Chemical Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in tert-Butyl(4-iodophenoxy)dimethylsilane is the primary site of reactivity in cross-coupling reactions. The high polarizability and relative weakness of the C-I bond facilitate oxidative addition to low-valent transition metal catalysts, which is the initial and often rate-determining step in many catalytic cycles. This reactivity makes it an excellent electrophilic partner in a range of coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are extensively used to mediate the formation of new bonds at the aryl iodide position of this compound. The specific outcomes and efficiencies of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound. In the context of this compound, this reaction would involve its coupling with various arylboronic acids or their esters. The general reactivity trend for the halide in Suzuki-Miyaura coupling is I > Br > Cl, making the aryl iodide of the subject compound highly suitable for this transformation.

Detailed research findings on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature. However, based on analogous transformations with similar iodo-aromatic compounds, a typical reaction would be expected to proceed under the following conditions:

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Data not available |

| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | Data not available |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-120 | Data not available |

The data in this table is hypothetical and based on general conditions for Suzuki-Miyaura couplings of aryl iodides. Specific experimental data for this compound is not available in the searched literature.

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium. The aryl iodide of this compound is an excellent substrate for this reaction due to its high reactivity towards oxidative addition to Pd(0) catalysts. A variety of organostannanes, such as vinyl-, alkynyl-, and arylstannanes, can be used as coupling partners.

Specific studies detailing the Stille coupling of this compound are scarce. The reaction would likely proceed under conditions similar to those used for other aryl iodides.

| Organostannane | Catalyst / Ligand | Solvent | Temperature (°C) | Yield (%) |

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | THF | 60-80 | Data not available |

| (Tributylstannyl)benzene | Pd₂(dba)₃ / P(o-tolyl)₃ | Toluene | 90-110 | Data not available |

| Tributyl(phenylethynyl)tin | PdCl₂(PPh₃)₂ | DMF | 50-70 | Data not available |

The data in this table is hypothetical and based on general conditions for Stille couplings of aryl iodides. Specific experimental data for this compound is not available in the searched literature.

The Heck coupling reaction forms a substituted alkene through the reaction of an aryl halide with an alkene in the presence of a palladium catalyst and a base. The aryl iodide of this compound is expected to be highly reactive in Heck couplings.

While specific examples involving this compound are not readily found, the general conditions for such a reaction can be extrapolated.

| Alkene | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100-120 | Data not available |

| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 80-100 | Data not available |

| 1-Octene | Pd₂(dba)₃ / P(t-Bu)₃ | Cy₂NMe | 1,4-Dioxane | 100-120 | Data not available |

The data in this table is hypothetical and based on general conditions for Heck couplings of aryl iodides. Specific experimental data for this compound is not available in the searched literature.

The Sonogashira coupling is a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. The high reactivity of the C-I bond makes this compound an ideal substrate for this reaction.

Specific research detailing the Sonogashira coupling of this compound is limited. However, the reaction would likely proceed under standard Sonogashira conditions.

| Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25-50 | Data not available |

| 1-Heptyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 25-60 | Data not available |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 50-80 | Data not available |

The data in this table is hypothetical and based on general conditions for Sonogashira couplings of aryl iodides. Specific experimental data for this compound is not available in the searched literature.

Nickel-catalyzed reductive cross-coupling reactions provide an alternative to traditional methods that use pre-formed organometallic reagents. In this approach, both the aryl halide and an alkyl halide are coupled in the presence of a nickel catalyst and a stoichiometric reductant, such as manganese or zinc metal. The aryl iodide of this compound would be a suitable electrophile for such transformations.

While specific studies on the nickel-catalyzed reductive cross-coupling of this compound are not prevalent, the general reactivity of aryl iodides in these systems is well-established. chim.it

| Alkyl Halide | Catalyst / Ligand | Reductant | Solvent | Temperature (°C) | Yield (%) |

| 1-Bromobutane | NiCl₂·glyme / dtbbpy | Mn | DMA | 60 | Data not available |

| 2-Bromopropane | NiBr₂ / dppf | Zn | DMF | 80 | Data not available |

| 1-Iodopentane | NiI₂ / Pyridine | Mn | DMPU | 50 | Data not available |

The data in this table is hypothetical and based on general conditions for Nickel-catalyzed reductive cross-couplings of aryl iodides. Specific experimental data for this compound is not available in the searched literature.

Nucleophilic Substitution Reactions

The carbon-iodine bond at the C4 position of the phenyl ring in this compound is a key site for reactivity, making the compound a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions function as powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of more complex molecular architectures. The electron-rich nature of the silyl-protected phenol (B47542) can influence the reactivity of the aryl iodide in these transformations.

Key examples of nucleophilic substitution reactions involving this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron species, typically a boronic acid or ester, to form a new C-C bond. nih.govmdpi.com It is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids. nih.gov For substrates like this compound, this allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the 4-position. nih.govmit.edu The reaction is tolerant of many functional groups, and the TBDMS ether is generally stable under the typically basic conditions used. mit.edu

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is catalyzed by both palladium and a copper(I) co-catalyst and is conducted in the presence of a mild base. wikipedia.orgmdpi.com The Sonogashira coupling is a highly efficient method for synthesizing substituted alkynes, which are important intermediates in pharmaceuticals and organic materials. wikipedia.orgnih.gov The reaction conditions are generally mild enough to preserve the integrity of the TBDMS protecting group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl iodide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation has become a cornerstone of modern synthetic chemistry for constructing aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgnih.gov The reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands and a base. libretexts.orgchemrxiv.org The TBDMS ether is compatible with the conditions required for this amination.

| Reaction Type | Coupling Partner | Catalyst System | Resulting Bond | Significance |

| Suzuki-Miyaura Coupling | Organoboron Compound (e.g., R-B(OH)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp²), C(sp²)-C(sp³) | Versatile C-C bond formation nih.gov |

| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | Palladium Catalyst + Copper(I) Co-catalyst + Base | C(sp²)-C(sp) | Synthesis of substituted alkynes wikipedia.org |

| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | Palladium Catalyst + Ligand + Base | C(sp²)-N | Synthesis of aryl amines wikipedia.org |

Other Selective Functionalization Pathways

Beyond the canonical cross-coupling reactions, the iodine moiety of this compound can participate in other selective transformations. These pathways expand the synthetic utility of the molecule, enabling the introduction of different functionalities.

One such pathway is the carbonylative Sonogashira coupling . This is a variation of the standard Sonogashira reaction where carbon monoxide is introduced along with the alkyne. Instead of directly forming an aryl-alkyne, this process, mediated by a palladium catalyst, can involve the insertion of an isocyanide, such as tert-butyl isocyanide. This three-component reaction results in the formation of alkynyl imines, which can then be readily hydrolyzed to produce α,β-alkynyl ketones. nih.gov This methodology provides a novel route to these valuable synthetic intermediates while tolerating a range of substrates. nih.gov

Reactivity and Stability of the tert-Butyldimethylsilyl Ether

The tert-butyldimethylsilyl (TBDMS) ether is one of the most common protecting groups for hydroxyl functionalities due to its ease of introduction, general stability under a wide range of reaction conditions, and the availability of selective deprotection methods. iwu.edu Its stability is primarily attributed to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the silicon atom.

The TBDMS group is robust and stable under many non-acidic and non-fluoride conditions, including:

Basic hydrolysis

Oxidative conditions

Reductive conditions (e.g., catalytic hydrogenation)

Many organometallic reactions

This stability allows for extensive chemical modifications at other sites of the molecule, such as the C-I bond in this compound, without disturbing the protected phenol. wikipedia.org

Orthogonal Protecting Group Strategies in Multi-Step Synthesis

In the synthesis of complex molecules with multiple functional groups, orthogonal protecting group strategies are essential. researchgate.net An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by using specific and non-interfering reaction conditions. nih.gov

The TBDMS group is a key component in many such strategies. iris-biotech.de It is stable to the acidic conditions used to remove other protecting groups like tert-butoxycarbonyl (Boc) or trityl (Trt) groups, and it is also stable to the basic conditions used to cleave ester-based or Fmoc protecting groups. researchgate.netiris-biotech.de Conversely, the TBDMS group can be selectively cleaved under conditions (e.g., using fluoride (B91410) ions) that leave many other protecting groups, such as benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB) ethers, intact. nih.gov

For instance, a synthetic strategy could involve a molecule bearing both a TBDMS ether and a Boc-protected amine. The Boc group can be selectively removed with a strong acid like trifluoroacetic acid (TFA) while the TBDMS ether remains unaffected. wikipedia.orgiris-biotech.de Subsequently, the TBDMS group can be removed using a fluoride source, demonstrating the orthogonality of this protecting group pair.

| Protecting Group | TBDMS Stability | Orthogonal Partner Group | Partner Cleavage Condition |

| TBDMS | - | Boc (tert-butoxycarbonyl) | Strong Acid (e.g., TFA) iris-biotech.de |

| TBDMS | - | Trt (Trityl) | Mild Acid (e.g., 1% TFA) iris-biotech.de |

| TBDMS | - | Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) researchgate.net |

| Benzyl (Bn) | Cleaved by fluoride | TBDMS | Catalytic Hydrogenation |

| Acetate (B1210297) (Ac) | Cleaved by fluoride | TBDMS | Mild Base (e.g., K₂CO₃/MeOH) |

Selective Deprotection Methodologies

The most common and effective method for cleaving silyl (B83357) ethers is through the use of a fluoride ion source. nih.gov This is due to the exceptionally high bond energy of the silicon-fluoride (Si-F) bond, which provides a strong thermodynamic driving force for the reaction. organic-chemistry.org

Tetrabutylammonium (B224687) fluoride (TBAF) is the most frequently used reagent for this purpose. iwu.edulookchem.com It is typically used as a solution in a polar aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate, which then fragments to release the corresponding alcohol (or phenol) and the fluorosilane byproduct. organic-chemistry.org

The reaction is generally fast and clean, often proceeding at room temperature. lookchem.com While highly effective, TBAF is quite basic, which can be a drawback for base-sensitive substrates. iwu.edu Alternative fluoride sources that can be used under neutral or buffered conditions include potassium hydrogen fluoride (KHF₂) and cesium fluoride (CsF). nih.govlookchem.com KHF₂ in methanol (B129727) has been shown to be particularly effective for the selective desilylation of phenolic TBDMS ethers in the presence of silyl ethers of primary and secondary alcohols. nih.gov

Silyl ethers can also be cleaved under acidic conditions. organic-chemistry.org The rate of acid-catalyzed hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom. The relative stability of silyl ethers towards acid hydrolysis generally follows the order: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). wikipedia.org

The TBDMS group is approximately 20,000 times more stable to acidic hydrolysis than the TMS group. wikipedia.org Cleavage of a TBDMS ether typically requires moderately acidic conditions, such as acetic acid in a THF/water mixture or using catalytic amounts of stronger acids like p-toluenesulfonic acid (p-TsOH) in an alcohol solvent. iwu.eduorganic-chemistry.org This differential stability allows for the selective deprotection of more labile silyl ethers (like TMS) in the presence of a TBDMS group. wikipedia.org However, very strong acidic conditions, such as those used for the removal of some acetal (B89532) protecting groups, can also cleave the TBDMS ether. wikipedia.org

Chemoselective Cleavage in the Presence of Other Silyl Ethers

The selective deprotection of a specific silyl ether in a molecule containing multiple, differentially substituted silyl protecting groups is a crucial strategy in multi-step organic synthesis. The reactivity of silyl ethers towards cleavage is governed by factors such as steric hindrance around the silicon atom, the nature of the group attached to the oxygen (alkyl vs. aryl), and the specific reagent and conditions employed. This compound, an aryl tert-butyldimethylsilyl (TBS) ether, exhibits distinct reactivity that allows for its selective retention or cleavage in the presence of other silyl ethers.

Generally, the cleavage of alkyl silyl ethers, such as those derived from primary or secondary alcohols, can be achieved under conditions that leave aryl silyl ethers like this compound intact. This selectivity is often attributed to the greater steric bulk and the electronic effect of the aromatic ring, which can stabilize the silicon-oxygen bond. For instance, reagents like trimethylsilyl (B98337) bromide (TMSBr) in methanol can chemoselectively cleave a range of alkyl TBS, triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers while leaving aryl silyl ethers untouched. Conversely, conditions can be tuned to cleave the aryl silyl ether. The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) allows for the smooth desilylation of various aryl silyl ethers selectively in the presence of alkyl silyl ethers. organic-chemistry.org

Studies using cerium(IV) sulfate (B86663) or sodium tetrachloroaurate(III) have also demonstrated high levels of chemoselectivity. scispace.comresearchgate.netresearchgate.net For example, catalytic amounts of Ce(SO₄)₂·4H₂O have been shown to deprotect TBS ethers chemoselectively in the presence of more sterically hindered silyl ethers like triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers. researchgate.netresearchgate.net Similarly, gold(III) catalysis can selectively remove an aliphatic TBS ether in the presence of an aromatic TBS ether group. scispace.com

| Reagent/Catalyst | Selectivity Profile | Relative Reactivity of this compound | Reference |

|---|---|---|---|

| TMSBr in MeOH | Cleaves alkyl TBS, TIPS, TBDPS ethers in the presence of aryl silyl ethers. | Less reactive; remains protected. | |

| DBU | Cleaves aryl silyl ethers in the presence of alkyl silyl ethers. | More reactive; is cleaved. | organic-chemistry.org |

| NaAuCl₄·2H₂O | Cleaves aliphatic TBS ethers in the presence of aromatic TBS ethers. | Less reactive; remains protected. | scispace.com |

| Ce(SO₄)₂·4H₂O | Cleaves TBS ethers in the presence of bulkier TIPS and TBDPS ethers. | Comparable reactivity to other TBS ethers, but less reactive than aliphatic TBS ethers. | researchgate.netresearchgate.net |

Gold(III) Catalyzed Deprotection

Gold catalysts, particularly sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O), have emerged as effective reagents for the mild and selective deprotection of silyl ethers. scispace.comorganic-chemistry.org This methodology is notable for its low catalyst loading, mild reaction conditions (often room temperature), and high functional group tolerance. researchgate.net

The gold(III)-catalyzed deprotection protocol shows significant selectivity based on the substrate's electronic and steric properties. A key finding is the preferential cleavage of aliphatic TBS ethers over aromatic TBS ethers. scispace.comorganic-chemistry.org In a competitive experiment, an aliphatic TBS ether can be selectively removed in high yield while an aromatic TBS ether, such as this compound, remains intact. scispace.com This selectivity is advantageous in the synthesis of complex molecules where differentiation between phenolic and alcoholic hydroxyl groups is required.

The reaction is typically carried out in methanol with catalyst loadings as low as 0.1 mol%. organic-chemistry.org The mildness of the conditions ensures that other common acid-labile protecting groups, such as acetals (isopropylidene), MOM (methoxymethyl), and MEM ((2-methoxyethoxy)methyl), are unaffected. scispace.com While the precise mechanism is not fully elucidated, it is proposed to proceed through the activation of the silicon-oxygen bond by the Lewis acidic gold species.

| Catalyst | Typical Conditions | Selectivity towards this compound | Reference |

|---|---|---|---|

| NaAuCl₄·2H₂O | 0.1-1 mol%, MeOH, Room Temperature | Shows high stability; remains protected in the presence of aliphatic TBS ethers. | scispace.comorganic-chemistry.orgresearchgate.net |

| AuCl₃ / tert-BuCN | Catalytic, various solvents | Used in glycosidation reactions, indicating Au(III) can activate related species, though direct deprotection data is specific to NaAuCl₄. | chemrxiv.org |

Mechanistic Studies of Transformation Pathways

Understanding Catalytic Cycles in Cross-Coupling

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Hiyama couplings, which are fundamental for constructing carbon-carbon bonds. The C(sp²)-I bond is highly reactive towards oxidative addition to a low-valent palladium(0) complex, which is the initial and often rate-determining step in the catalytic cycle.

A generalized catalytic cycle for a cross-coupling reaction involving this substrate can be described as follows:

Oxidative Addition : A coordinatively unsaturated Pd(0) species, typically generated in situ from a palladium precatalyst, reacts with this compound. The palladium inserts into the carbon-iodine bond to form a square planar Pd(II) intermediate, Aryl-Pd(II)-I(L)₂. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds facilitates this step under mild conditions. nih.gov

Transmetallation : The organometallic coupling partner (e.g., an organoboron, organotin, or organosilicon compound) transfers its organic group to the Pd(II) center, displacing the iodide ligand. In the case of Hiyama coupling, an organosilane is used, which requires activation by a fluoride source (like TBAF) or a base to form a hypervalent silicate (B1173343) species. This activated species then undergoes transmetallation to yield an Aryl-Pd(II)-R(L)₂ complex.

Reductive Elimination : The two organic groups (the aryl from the substrate and the R group from the coupling partner) on the Pd(II) center couple and are eliminated from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue. chemrxiv.org

The silyl ether protecting group on the phenoxy moiety is generally stable under these conditions, allowing the cross-coupling to occur exclusively at the carbon-iodine bond.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound is significantly influenced by a combination of steric and electronic factors originating from its constituent parts. acs.org

Steric Factors :

The tert-butyldimethylsilyl group is sterically demanding. This bulk provides high stability to the silicon-oxygen bond, preventing its cleavage under many reaction conditions. researchgate.netnih.gov

While the silyl group itself is large, it is positioned para to the iodine atom, meaning it exerts minimal direct steric hindrance at the site of oxidative addition in cross-coupling reactions. This allows the palladium catalyst to access the C-I bond readily.

Electronic Factors :

The iodine atom is a large, polarizable, and excellent leaving group, making the C-I bond relatively weak and susceptible to cleavage by the Pd(0) catalyst. This high reactivity is a key electronic feature for cross-coupling.

The phenoxy oxygen atom is electron-donating towards the aromatic ring through resonance, which increases the electron density on the ring. However, the ether linkage and the iodine atom also have inductive electron-withdrawing effects. nih.gov

Role of Silicon in Reaction Intermediates (e.g., Pentavalent Silicon)

While the silicon atom in this compound is tetravalent in its ground state, it can achieve a hypervalent, pentacoordinate state in certain reaction intermediates, which is crucial for its reactivity in specific transformations. princeton.eduacs.org

The most prominent example is during its participation as a nucleophilic coupling partner in reactions like the Hiyama cross-coupling. For the transmetallation step of the catalytic cycle to occur, the organosilane must be "activated." This activation is typically achieved by a nucleophilic species, such as a fluoride ion (e.g., from TBAF) or a hydroxide.

The activator coordinates to the silicon atom of the organosilane, forming a pentacoordinate silicate intermediate. acs.org This process involves the rehybridization of silicon's orbitals to accommodate the fifth ligand in a trigonal bipyramidal geometry. princeton.edu The formation of this pentavalent silicon species has several important consequences:

It increases the nucleophilicity of the organic group attached to the silicon.

It weakens the silicon-carbon bond, facilitating its cleavage during the transfer of the organic moiety to the palladium center in the transmetallation step. researchgate.net

Therefore, the ability of silicon to expand its coordination sphere and form a transient pentavalent intermediate is a key mechanistic feature that underpins the utility of organosilanes in modern synthetic chemistry. researchgate.net Although this compound itself typically acts as an electrophile at the C-I bond, understanding the role of pentavalent silicon is essential when considering reactions where the aryl silyl ether moiety itself might be the nucleophilic partner (after conversion to an organometallic reagent).

Applications in Complex Molecule Synthesis and Chemical Research

A Versatile Synthon in Organic Synthesis

The utility of tert-Butyl(4-iodophenoxy)dimethylsilane as a versatile synthon is primarily derived from the presence of the iodo group on the phenyl ring. This functional group serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The tert-butyldimethylsilyl (TBDMS) protecting group for the phenolic oxygen is robust enough to withstand the conditions of these coupling reactions, yet can be readily removed under specific conditions, allowing for subsequent functionalization.

This dual functionality enables the compound to participate in a range of powerful synthetic transformations, including:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl iodide of this compound and an organoboron compound. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.

Sonogashira Coupling: The reaction of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, yields an arylethyne. wikipedia.orgorganic-chemistry.orgmdpi.comnih.govnih.gov This transformation is crucial for the synthesis of conjugated systems found in natural products and electronic materials.

Heck Reaction: This palladium-catalyzed reaction couples the aryl iodide with an alkene to form a new carbon-carbon bond, providing access to substituted styrenes and other vinylated aromatic compounds. organic-chemistry.orgmychemblog.combeilstein-journals.orgnih.govrsc.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl iodide with an amine. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govchemrxiv.org This reaction is of paramount importance in the synthesis of anilines and their derivatives, which are prevalent in medicinal chemistry.

The strategic placement of the reactive iodide and the protective silyl (B83357) group makes this compound a highly valuable and flexible building block in the synthetic chemist's toolbox.

Strategic Integration into Convergent Synthetic Routes

This compound is ideally suited for integration into convergent synthetic routes. A fragment containing this moiety can be prepared and then coupled with another complex fragment via one of the palladium-catalyzed reactions mentioned previously. The silyl-protected phenol (B47542) can then be deprotected to reveal a hydroxyl group, which can be used for further transformations, such as ether or ester formation, to link to another part of the target molecule. This step-wise and controlled assembly of molecular components is a hallmark of an efficient and convergent synthetic design.

Precursor for the Synthesis of Diverse Molecular Architectures

The versatility of this compound extends to its role as a precursor for a wide array of molecular architectures with significant applications in various fields of chemical research.

Construction of Chiral Ligands

Chiral ligands are essential components in asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. Many privileged chiral ligands feature biaryl backbones or other complex aromatic scaffolds. While direct literature explicitly detailing the use of this compound for this purpose is not abundant, its structure is highly amenable to the synthesis of such ligands. For instance, a Suzuki coupling reaction could be employed to create a biaryl structure, which could then be further functionalized to introduce phosphine (B1218219) or other coordinating groups. The phenolic hydroxyl group, unmasked after deprotection of the silyl ether, could also serve as a coordination site or a point of attachment for a chiral auxiliary. The synthesis of phosphines is a key step in the preparation of many chiral ligands. nih.govorgsyn.orgnih.govqub.ac.ukchemrxiv.org

Building Blocks for Natural Product Synthesis (e.g., aspergillide D)

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies. While a direct application of this compound in the published total syntheses of aspergillide D has not been identified tandfonline.comnih.govrsc.orgresearcher.life, its potential as a building block for this and other complex macrocyclic natural products is significant. The aryl iodide functionality allows for its incorporation into a larger carbon skeleton through cross-coupling reactions. The protected phenol can be revealed at a later synthetic stage to participate in macrolactonization or other cyclization strategies. The synthesis of aspergillide natural products often involves complex, multi-step sequences where versatile building blocks are crucial. rsc.org

Synthesis of Spermine Conjugates and Nucleotide Derivatives

Spermine and other polyamines are biologically important molecules, and their conjugates with other chemical entities are of interest in medicinal chemistry and drug delivery. nih.govcore.ac.uknih.govbath.ac.uk The synthesis of such conjugates often involves the reaction of a functionalized polyamine with an electrophilic partner. This compound, after conversion of the iodo group to another functional group (e.g., an aldehyde or a carboxylic acid), could serve as such a partner. The phenolic hydroxyl, once deprotected, provides an additional site for conjugation.

In the field of nucleotide chemistry, modified nucleosides and nucleotides are crucial for the development of therapeutic oligonucleotides and biochemical probes. digitellinc.comnih.govmdpi.comnih.govgoogle.com The synthesis of these modified structures often requires the use of protecting groups to selectively functionalize the nucleobase, sugar, or phosphate (B84403) moieties. The tert-butyldimethylsilyl group is a commonly used protecting group in nucleoside chemistry. While direct use of this compound in this context is not widely reported, a phenol moiety, introduced via this reagent, could be used as a protecting group for the phosphate group in oligonucleotide synthesis.

Precursor for Fluorinated Scaffolds

The introduction of fluorine into organic molecules can have a profound impact on their biological and material properties. The development of new methods for the synthesis of fluorinated aromatic compounds is therefore an area of active research. researchgate.netresearchgate.net While direct fluorination of the aromatic ring of this compound is not a standard application, the iodo group can be replaced with a fluorine atom through various methods, such as the Balz-Schiemann reaction (after conversion of the iodide to an amine and then a diazonium salt) or more modern transition-metal-catalyzed fluorination reactions. The silyl ether would likely need to be stable to the reaction conditions or be introduced after the fluorination step.

Contributions to Site-Selective Functionalization

The compound this compound serves as a critical intermediate in synthetic organic chemistry, primarily enabling the site-selective functionalization of the 4-iodophenol (B32979) scaffold. Its utility stems from the strategic protection of the phenolic hydroxyl group with a tert-butyldimethylsilyl (TBDMS) ether. This protection is instrumental in preventing the acidic proton of the hydroxyl group from interfering with or deactivating catalysts and reagents used in subsequent transformations, thereby directing functionalization to the carbon-iodine bond.

The bulky TBDMS group effectively masks the reactivity of the phenolic oxygen, which would otherwise complicate many standard synthetic operations, particularly palladium-catalyzed cross-coupling reactions. Without this protection, the free phenol can act as a proton source, leading to undesired side reactions and reduced yields. By converting the phenol to its TBDMS ether, the substrate becomes more compatible with a wide array of organometallic reagents and reaction conditions, thus ensuring that chemical modifications occur selectively at the C-4 position bearing the iodo group.

Detailed research findings have demonstrated the efficacy of using TBDMS-protected halophenols in various palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex molecular architectures, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. The iodine atom in this compound provides a reactive handle for such transformations.

Table 1: Exemplary Site-Selective Cross-Coupling Reactions

Below are illustrative examples of how this compound can be employed in site-selective functionalization reactions. These examples are based on well-established palladium-catalyzed cross-coupling methodologies where silyl ether protection is crucial for achieving high yields and selectivity.

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Significance |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biaryl ether derivative | Formation of C(sp²)-C(sp²) bonds, key for synthesizing biaryl scaffolds present in many pharmaceuticals and materials. |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Aryl-alkyne conjugate | Introduction of an alkynyl moiety, a versatile functional group for further transformations and a common structural element in natural products. |

| Heck Coupling | Alkene | Pd(OAc)₂, phosphine ligand, base | Stilbene derivative | Formation of a new carbon-carbon double bond, enabling the synthesis of substituted alkenes and polymers. |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | Arylamine derivative | Formation of a carbon-nitrogen bond, a critical step in the synthesis of anilines and related compounds with broad applications in medicinal chemistry. |

The TBDMS protecting group in this compound is readily cleaved under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to regenerate the free phenol after the desired functionalization at the C-4 position has been accomplished. This facile deprotection adds to the synthetic utility of the starting material, allowing for the unmasking of the hydroxyl group at a late stage in a synthetic sequence.

Advanced Characterization and Computational Studies

Spectroscopic Analysis in Research Contexts

Spectroscopic analysis is fundamental to the characterization of tert-Butyl(4-iodophenoxy)dimethylsilane, ensuring the correct constitution and purity of the synthesized compound. High-resolution techniques are employed to provide unambiguous data on its atomic connectivity and molecular formula.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound. The spectra provide direct evidence of the distinct chemical environments of the hydrogen and carbon atoms within the molecule.

In ¹H NMR, the spectrum is expected to show characteristic signals for the aromatic protons of the 4-iodophenoxy group, as well as the aliphatic protons of the tert-butyl and dimethylsilyl groups. The protons on the phenyl ring typically appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The large tert-butyl group produces a singlet integrating to nine protons, while the two methyl groups on the silicon atom produce another singlet integrating to six protons.

In ¹³C NMR spectroscopy, each unique carbon environment generates a distinct signal. docbrown.info This allows for the confirmation of all carbon atoms in the molecule, from the methyl and quaternary carbons of the tert-butyl group, the methyl carbons attached to the silicon, to the four distinct carbon environments in the 1,4-disubstituted aromatic ring. docbrown.info The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift significantly different from the other aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Si-C(CH₃)₃ | ~1.0 | ~25-26 |

| Si-C (CH₃)₃ | - | ~18-19 |

| Si-(CH₃)₂ | ~0.2 | ~-3 to -4 |

| Aromatic H (ortho to O) | ~6.7-6.9 (d) | - |

| Aromatic H (ortho to I) | ~7.5-7.7 (d) | - |

| Aromatic C (ortho to O) | - | ~120-122 |

| Aromatic C (ortho to I) | - | ~138-140 |

| Aromatic C-O | - | ~155-157 |

| Aromatic C-I | - | ~83-85 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for validating the molecular formula of this compound, which is C₁₂H₁₉IOSi. achemblock.com HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental composition with a high degree of confidence. lcms.cz This technique can readily distinguish the target compound from other potential impurities or byproducts by matching the experimentally measured exact mass to the theoretically calculated mass of the molecular formula C₁₂H₁₉IOSi. This confirmation is essential for verifying the identity of the compound in complex reaction mixtures or during purity analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule by detecting the vibrational frequencies of its bonds. The IR spectrum provides a characteristic "fingerprint" of the compound. Key absorption bands would confirm the presence of the Si-O-C linkage, the aromatic ring, the Si-CH₃ bonds, and the bulky tert-butyl group.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3100 |

| Aliphatic C-H (tert-butyl, methyl) | Stretching | 2850 - 2970 |

| Aromatic C=C | Stretching | 1470 - 1600 |

| Si-CH₃ | Bending (umbrella) | 1250 - 1260 |

| C-O-Si (Aryl) | Asymmetric Stretching | 1080 - 1100 |

| Si-C (from Si-CH₃) | Rocking | ~840 and ~780 |

| Aromatic C-H (p-disubstituted) | Out-of-plane Bending | 800 - 850 |

| C-I | Stretching | 500 - 600 |

Note: These are approximate ranges and specific peak positions can be influenced by the molecular environment.

Application of Rotational Spectroscopy for Isotopic Enrichment and Site-Selectivity Analysis

This technique is exceptionally sensitive to the mass distribution within the molecule. Therefore, it can be used to analyze isotopic enrichment. For example, by measuring the rotational spectra of isotopologues containing ¹³C or ²⁹Si, the precise location of these isotopes within the molecular structure can be confirmed. mdpi.com This capability is crucial for studies involving isotopic labeling to track reaction mechanisms. Furthermore, the detailed structural information derived from rotational constants can provide insights into the conformation and bonding parameters of the molecule with exceptional accuracy. mdpi.com

Computational Chemistry for Reaction Modeling and Prediction

Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into the molecular properties and reactivity of this compound that can be difficult to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure, geometry, and reactivity of molecules. frontiersin.org For this compound, DFT calculations can be employed to model its three-dimensional structure and predict various properties. nih.gov

These calculations can provide a detailed picture of the electron density distribution across the molecule. This is particularly useful for understanding the influence of the electron-withdrawing iodine atom and the electron-donating silyl (B83357) ether group on the aromatic ring's reactivity. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), DFT can predict the most likely sites for nucleophilic or electrophilic attack. researchgate.net This information is invaluable for modeling and predicting the outcomes of chemical reactions, such as cross-coupling reactions at the C-I bond. DFT methods can also be used to calculate theoretical spectroscopic data (NMR, IR) to aid in the interpretation of experimental spectra and to model reaction pathways and transition states to understand reaction mechanisms and kinetics. hydrophobe.org

Quantum Chemical Methods for Synthetic Pathway Prediction and Optimization

Quantum chemical calculations have emerged as powerful tools for the ab initio prediction of chemical reactions and the optimization of synthetic methodologies. nih.govgelest.com These methods can estimate reaction pathways, including the energies of transition states and equilibria, thereby guiding the development of novel and efficient synthetic routes. nih.govnih.gov For a molecule like this compound, these computational techniques can be instrumental in exploring various synthetic strategies beyond traditional experimental trial-and-error approaches.

One prominent approach involves the use of automated reaction path search methods, such as the Artificial Force-Induced Reaction (AFIR) method. gelest.com This technique can exhaustively explore potential reaction pathways from a given set of reactants, providing a comprehensive network of possible transformations and their associated energy barriers. gelest.comstackexchange.com For the synthesis of this compound, which is typically formed by the reaction of 4-iodophenol (B32979) with tert-butyldimethylsilyl chloride, quantum chemical methods could be employed to:

Predict Optimal Reaction Conditions: By modeling the reaction under various conditions (e.g., different solvents, bases, and temperatures), the energetically most favorable pathway can be identified, leading to higher yields and purity.

Identify Potential Byproducts: The reaction path network can reveal potential side reactions and the formation of undesired byproducts, allowing for the proactive adjustment of reaction conditions to minimize their formation.

Explore Novel Synthetic Routes: These computational tools can uncover unconventional reaction pathways that might not be intuitively obvious to a synthetic chemist, potentially leading to the discovery of more efficient or economical syntheses.

The application of these methods allows for a systematic and efficient exploration of the chemical space, reducing the need for extensive and often costly laboratory experimentation. nih.gov

Computational Studies of Silyl Ether Formation and Cleavage

The formation and cleavage of the silyl ether bond are fundamental to the utility of this compound as a protecting group or synthetic intermediate. Computational studies, particularly those employing Density Functional Theory (DFT), can provide detailed mechanistic insights into these processes.

Silyl Ether Formation: The silylation of 4-iodophenol involves the nucleophilic attack of the phenoxide ion on the silicon atom of tert-butyldimethylsilyl chloride. Computational modeling can elucidate the transition state geometry and the influence of the solvent and base on the reaction kinetics. By calculating the activation energy, chemists can better understand the factors that govern the rate and efficiency of the silylation reaction.

Silyl Ether Cleavage: The cleavage of silyl ethers can be initiated by various reagents, with fluoride (B91410) ions being particularly effective. stackexchange.com The mechanism of fluoride-mediated desilylation is believed to proceed through a pentavalent silicon intermediate. stackexchange.com Computational studies can model this hypervalent silicon species and the subsequent cleavage of the Si-O bond.

Recent DFT calculations on the reductive cleavage of aryl silyl ethers have highlighted the factors that influence whether the Ar-O or Si-O bond is broken. nih.gov In the case of this compound, the high dissociation energy of the Si-O bond (approximately 128 kcal/mol) compared to the C-O bond suggests that cleavage of the C-O bond is more likely under certain reductive conditions. nih.gov

The selective deprotection of silyl ethers is crucial in multi-step syntheses. researchgate.netresearchgate.net Computational methods can help predict the selectivity of deprotection in the presence of other functional groups. The stability of the tert-butyldimethylsilyl (TBS) group is influenced by steric and electronic factors, which can be quantified through computational analysis. gelest.com

Below is a data table summarizing the factors that influence the cleavage of aryl silyl ethers, which are applicable to this compound.

| Factor | Influence on Cleavage Rate | Computational Insight |

| Steric Hindrance | Increased steric bulk around the silicon atom generally slows down cleavage. | Modeling of transition state energies can quantify the steric effects of different silyl groups. |

| Electronic Effects | Electron-withdrawing groups on the aryl ring can facilitate cleavage. | Calculation of electrostatic potential maps can reveal the electronic nature of the molecule and its susceptibility to nucleophilic attack. |

| Reagent | Fluoride-based reagents are highly effective; acidic and basic conditions can also be used. stackexchange.com | Modeling the interaction between the silyl ether and various deprotecting agents can predict the most effective reagent. |

| Solvent | The polarity and coordinating ability of the solvent can influence the reaction rate. | Inclusion of solvent effects in computational models provides a more accurate prediction of reaction kinetics. |

In Silico Exploration of Structure-Reactivity Relationships

The chemical reactivity of this compound is determined by the interplay of its constituent parts: the iodinated aromatic ring, the ether linkage, and the bulky silyl group. In silico methods provide a powerful platform to dissect these structure-reactivity relationships.

The iodine atom at the para position is a key functional group that can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Computational studies can be used to:

Model Oxidative Addition: The initial step in many cross-coupling reactions is the oxidative addition of the aryl-iodine bond to a metal catalyst (e.g., palladium). DFT calculations can model this process, providing insights into the reaction mechanism and the factors that influence its efficiency.

Predict Reactivity: By calculating parameters such as the bond dissociation energy of the C-I bond and the electron density at the carbon atom, the reactivity of the molecule in cross-coupling reactions can be predicted.

The silyl ether group also influences the reactivity of the aromatic ring. The bulky tert-butyldimethylsilyl group can exert steric effects on reactions involving the adjacent ether linkage or the aromatic ring. Furthermore, the oxygen atom of the ether can influence the electronic properties of the phenyl ring through resonance effects.

A hypothetical table illustrating the potential structure-reactivity relationships for this compound that could be explored computationally is presented below.

| Structural Feature | Potential Influence on Reactivity | Relevant Computational Method |

| C-I Bond | Site for metal-catalyzed cross-coupling reactions. | DFT calculations of bond dissociation energy and oxidative addition transition states. |

| Silyl Ether Group | Steric hindrance affecting reactions at the ortho positions; electronic donation to the aromatic ring. | Molecular mechanics for steric mapping; Natural Bond Orbital (NBO) analysis for electronic effects. |

| Aromatic Ring | Susceptibility to electrophilic or nucleophilic aromatic substitution. | Calculation of frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. |

By systematically modifying the structure in silico (e.g., changing the halogen, altering the silyl group) and calculating the resulting changes in electronic structure and reactivity descriptors, a comprehensive understanding of the structure-activity relationships can be developed. mdpi.comnih.gov This knowledge is invaluable for designing new molecules with tailored properties and for predicting their behavior in chemical reactions.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The future of reactions involving tert-Butyl(4-iodophenoxy)dimethylsilane is intrinsically linked to the development of more efficient and selective catalytic systems. The aryl iodide group is a prime handle for various cross-coupling reactions, and ongoing research aims to push the boundaries of what is possible with this substrate.

Future research will likely focus on the application of next-generation palladium precatalysts and ligands to enhance the efficiency of cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The development of air- and moisture-stable catalysts will be crucial for improving the practicality and reproducibility of these reactions on both laboratory and industrial scales. For instance, the use of palladacycles and N-heterocyclic carbene (NHC) palladium complexes has shown promise in activating challenging substrates and may offer improved performance in reactions with this compound. rsc.org

Furthermore, the exploration of catalysts based on more abundant and less expensive metals like nickel and copper is a significant trend. Nickel catalysts, in particular, have demonstrated unique reactivity profiles and could enable novel transformations of this compound that are not achievable with palladium. nih.gov The development of ligand-free catalytic systems, which offer advantages in terms of cost and ease of purification, is another promising area. rsc.org

Table 1: Potential Catalytic Systems for Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Promising Catalyst Systems | Potential Advantages |

|---|---|---|

| Suzuki-Miyaura | Palladium-NHC complexes, Nickel(II) complexes with bidentate phosphine (B1218219) ligands | High turnover numbers, activity with sterically hindered substrates, use of more sustainable metals. |

| Heck | Palladacycles, Palladium nanoparticles | High thermal stability, recyclability, potential for ligand-free conditions. mdpi.com |

| Sonogashira | Copper-free palladium systems, Supported palladium catalysts | Avoidance of copper toxicity, catalyst recovery and reuse. nih.gov |

| Buchwald-Hartwig Amination | Biarylphosphine-ligated palladium catalysts, Nickel-based catalysts | Broad substrate scope, coupling with a wide range of amines, use of more sustainable metals. wikipedia.orgmit.edu |

Exploration of Asymmetric Transformations Incorporating the Compound

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Future research will undoubtedly focus on the incorporation of this compound into asymmetric transformations to generate enantiomerically enriched products.

A key area of investigation will be the development of catalytic asymmetric cross-coupling reactions. This will involve the use of chiral ligands that can effectively control the stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bonds. Chiral diene ligands, for example, have shown great promise in rhodium-catalyzed asymmetric additions and could potentially be adapted for reactions involving this compound. nih.govnih.gov The design of novel chiral pyridine-derived ligands also presents an exciting opportunity for developing highly enantioselective transformations. acs.org

The silyl-protected phenol (B47542) moiety of this compound could also be exploited in asymmetric synthesis. For instance, ortho-lithiation followed by reaction with a chiral electrophile could provide a route to chiral biaryl compounds. Furthermore, the development of catalytic methods for the asymmetric functionalization of the aromatic ring, such as chiral C-H activation, would represent a significant advancement.

Investigation of this compound in Flow Chemistry and Green Chemistry Methodologies

The principles of green chemistry and the adoption of continuous flow technologies are becoming increasingly important in modern chemical synthesis. researchgate.netacs.org Future research will aim to integrate this compound into these more sustainable and efficient methodologies.

Flow chemistry offers numerous advantages for reactions involving aryl halides, including precise control over reaction parameters, enhanced safety, and the ability to scale up reactions seamlessly. acs.orgvapourtec.comsyrris.com The application of flow chemistry to palladium-catalyzed cross-coupling reactions of this compound could lead to higher yields, reduced reaction times, and improved product purity. acs.org The use of packed-bed reactors containing immobilized catalysts is a particularly attractive approach for simplifying purification and enabling catalyst recycling.

From a green chemistry perspective, research will focus on minimizing waste and the use of hazardous reagents. This includes the development of reactions that can be performed in environmentally benign solvents such as water or bio-based solvents. rsc.orgnih.govresearchgate.net The design of highly efficient catalytic systems that can operate at low catalyst loadings will also be a key objective. rsc.org Furthermore, exploring alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to more energy-efficient and faster transformations. rsc.org

Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for the rational design of improved catalysts and reaction conditions. The application of advanced in situ spectroscopic techniques will be instrumental in elucidating the intricate details of reactions involving this compound.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products throughout the course of a reaction. nih.govresearchgate.netubc.ca This data is invaluable for identifying catalytic resting states, determining rate-determining steps, and understanding the role of different reaction components. For example, in situ monitoring of palladium-catalyzed cross-coupling reactions can shed light on the kinetics of oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.netacs.org

The use of advanced techniques like Surface-Enhanced Raman Scattering (SERS) can provide insights into heterogeneous catalytic processes at the single-molecule level. nih.gov These mechanistic studies will enable the development of more robust and efficient processes for the transformation of this compound.

Design and Synthesis of New Derivatives for Specific Research Applications

The inherent functionality of this compound makes it an excellent starting point for the design and synthesis of new derivatives with tailored properties for specific applications.

In medicinal chemistry, the iodophenoxy scaffold can be elaborated through cross-coupling reactions to generate libraries of compounds for biological screening. The TBDMS group can be readily cleaved to unmask the phenol, which can then be further functionalized. The synthesis of biaryl derivatives, for instance, is of significant interest as this motif is present in many biologically active molecules. researchgate.net

In materials science, the rigid iodophenyl unit can be incorporated into polymers and other macromolecules to impart specific electronic or photophysical properties. For example, Sonogashira coupling of di-iodinated derivatives of this compound with di-alkynes could lead to the formation of conjugated polymers with potential applications in organic electronics. The ability to precisely control the structure and functionality of these derivatives will be key to developing new materials with advanced properties.

Q & A

Q. How is tert-Butyl(4-iodophenoxy)dimethylsilane synthesized, and what are the critical parameters affecting yield?

The synthesis involves reacting 4-iodophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base like triethylamine under anhydrous conditions. Key parameters include:

- Anhydrous environment : Prevents hydrolysis of the silyl chloride, ensuring high reactivity .

- Reaction temperature : Typically conducted at room temperature to avoid side reactions.

- Purification methods : Recrystallization or column chromatography (e.g., silica gel with hexane/ethyl acetate) achieves >95% purity. Industrial-scale production may use distillation .

- Yield optimization : Excess 4-iodophenol (1.2–1.5 equivalents) improves conversion rates.

Q. What safety precautions are essential when handling this compound?

- Protective equipment : Wear gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods due to potential irritant vapors .

- Waste disposal : Collect organic waste separately and treat with professional waste management services to prevent environmental contamination .

- Stability : Store at –20°C under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation .

Q. How can researchers analyze the purity and structural integrity of this compound post-synthesis?

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to separate impurities .

- Spectroscopy :

- Elemental analysis : Validate iodine content (~36.5% by mass) .

Advanced Research Questions

Q. How does the iodine atom enhance reactivity compared to halogenated analogs in cross-coupling reactions?

The iodine atom exhibits:

- Lower bond dissociation energy : Facilitates oxidative addition in Pd-catalyzed reactions (e.g., Suzuki, Sonogashira) due to weaker C–I bonds vs. C–Br/C–Cl .

- Larger atomic radius : Improves nucleophilic displacement kinetics (e.g., SNAr reactions with amines/thiols) .

- Case study : In Sonogashira coupling, yields reach 85% with Pd(PPh₃)₄/CuI vs. 78% for brominated analogs .